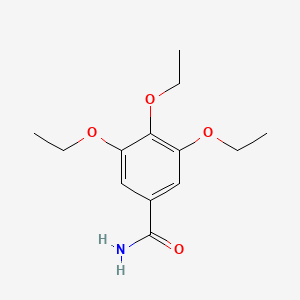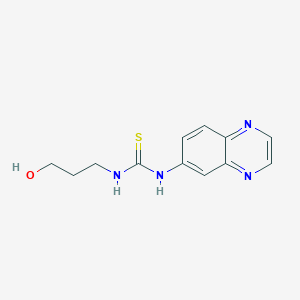![molecular formula C16H18BrNO2S2 B3896420 N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied in cancer research. It was first synthesized by BiPar Sciences, Inc. in 2003 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide is believed to enhance the cytotoxic effects of DNA-damaging agents by inhibiting the repair of DNA damage through the PARP1 pathway. PARP1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP1, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its ability to enhance the cytotoxic effects of DNA-damaging agents. This makes it a useful tool for studying the mechanisms of action of chemotherapeutic agents. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. Additionally, this compound has been shown to have variable effects in different cancer cell lines, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide. One area of interest is the development of more potent PARP inhibitors that can be used in combination with this compound to enhance its efficacy. Additionally, there is interest in studying the effects of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is ongoing research aimed at identifying biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.
Applications De Recherche Scientifique
N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively studied in cancer research due to its potential as a chemotherapeutic agent. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and doxorubicin in various cancer cell lines. Additionally, this compound has been shown to inhibit the repair of DNA damage, leading to increased apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S2/c1-13-2-8-16(9-3-13)22(19,20)18-10-11-21-12-14-4-6-15(17)7-5-14/h2-9,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDIZWRBVVREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)


![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)

![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896386.png)
![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)

![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)

